molecular formula C22H18FN3O2S2 B2971901 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide CAS No. 1252888-28-0

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide

Cat. No.: B2971901
CAS No.: 1252888-28-0
M. Wt: 439.52
InChI Key: OLPZSGQNAGHGMV-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-benzyl group at position 3 of the pyrimidinone ring and a sulfanyl-acetamide moiety at position 2, where the acetamide is substituted with a 4-fluoro-2-methylphenyl group. This substitution pattern is critical for modulating biological activity, particularly in targeting enzymes or receptors involved in inflammatory or oncological pathways .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-14-11-16(23)7-8-17(14)24-19(27)13-30-22-25-18-9-10-29-20(18)21(28)26(22)12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPZSGQNAGHGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors. The benzyl group is introduced via benzylation reactions, and the final step involves the attachment of the fluoro-methylphenylacetamide moiety through acylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound’s core structure aligns with derivatives reported in and , which share the thieno[3,2-d]pyrimidin-4-one scaffold. Key differences lie in the substituents at position 3 of the pyrimidinone ring and the acetamide side chain, which influence solubility, binding affinity, and metabolic stability.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 3 Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl 4-Fluoro-2-methylphenyl C₂₂H₁₉FN₃O₂S₂ 455.53 Enhanced lipophilicity due to benzyl group; fluorinated aryl for stability
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide 4-Fluorophenyl 6-Methylbenzothiazol-2-yl C₂₁H₁₇FN₄O₂S₂ 468.51 Benzothiazole moiety enhances π-π stacking; Wnt pathway inhibitor (IWP-3)
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl 4-(Trifluoromethoxy)phenyl C₂₂H₁₉F₃N₃O₃S₂ 518.52 Trifluoromethoxy group improves metabolic resistance; increased hydrophobicity

Key Observations

Substituent Effects on Bioactivity: The benzyl group in the target compound may enhance membrane permeability compared to the 4-fluorophenyl () or 4-methylphenyl () groups, which prioritize steric bulk and electronic effects .

Synthetic Pathways: The synthesis of such compounds typically involves nucleophilic substitution (e.g., ), where chloroacetamide intermediates react with thiolated pyrimidinones under basic conditions (e.g., K₂CO₃ in acetone) .

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluoro-2-methylphenyl)acetamide is a member of the thienopyrimidine class of compounds, which have attracted attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by:

  • Thieno[3,2-d]pyrimidine core
  • Benzyl group
  • Fluoro-methylphenylacetamide moiety

The molecular formula is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S with a molecular weight of approximately 439.52 g/mol .

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties . The mechanisms through which these compounds exert their effects include:

  • Inhibition of Key Enzymes : Compounds related to this class have been shown to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair in cancer cells .
  • Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can effectively reduce cell proliferation in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and others .
CompoundCell LineIC50 (µM)
Thienopyrimidine DerivativeMCF70.46
Thienopyrimidine DerivativeNCI-H4600.39

Antimicrobial Activity

In addition to anticancer effects, this compound may also possess antimicrobial properties . Thienopyrimidine derivatives have been noted for their ability to inhibit bacterial growth by targeting essential bacterial enzymes .

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications in the substituents on the aromatic rings or alterations in the acetamide group can significantly influence the potency and selectivity of these compounds against various biological targets .

Case Studies

Recent studies have highlighted the efficacy of thienopyrimidine derivatives in both anticancer and antimicrobial applications:

  • Study on Anticancer Efficacy : A study reported that a derivative with a similar structure displayed IC50 values of 0.39 µM against HCT116 colon cancer cells and 0.46 µM against MCF7 breast cancer cells .
  • Antimicrobial Testing : Another investigation indicated that thienopyrimidine derivatives exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing their potential as broad-spectrum antimicrobial agents .

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